molecular formula C12H11NO5 B2584629 3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid CAS No. 1463052-85-8

3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid

Cat. No. B2584629
CAS RN: 1463052-85-8
M. Wt: 249.222
InChI Key: UIMYDHSKYAJZRW-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Moclobemide, which is a reversible inhibitor of monoamine oxidase A (MAO-A) enzyme.

Scientific Research Applications

1. Synthesis of Novel Compounds

  • The compound is used in the highly diastereoselective synthesis of 2-oxazoline-4-carboxylates, which are valuable in the formation of biologically important chiral 2-amino-1,3,4,5-tetrol derivatives (Suga, Fujieda, Hirotsu, & Ibata, 1994).

2. Structural Analysis and Properties

3. Reaction Mechanisms and Synthesis

  • This compound is involved in reactions such as the abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene, contributing to the understanding of zwitterionic mechanisms in organic chemistry (Ibata, Isogami, Nakawa, Tamura, Suga, & Shi, 1992).

4. Catalysis and Stereoselectivity

  • The compound is used in Lewis acid-catalyzed formal [3+2] cycloadditions, showcasing the catalytic effect of certain compounds on cis-selectivity in the formation of methyl 5-alkyl-2-(p-methoxyphenyl)-2-oxazoline-4-carboxylates (Suga, Shi, & Ibata, 1993).

5. Corrosion Inhibition

properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-16-9-4-2-8(3-5-9)7-17-11-6-10(12(14)15)18-13-11/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMYDHSKYAJZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylic acid

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